5'-Deoxyadenosine
Overview
Description
5’-Deoxyadenosine is a deoxyribonucleoside compound that is structurally related to adenosine. It is characterized by the absence of a hydroxyl group at the 5’ position of the ribose sugar moiety, which is replaced by a hydrogen atom . This compound is a by-product of many radical S-adenosylmethionine (SAM) enzyme reactions and plays a significant role in various biological processes .
Mechanism of Action
Target of Action
5’-Deoxyadenosine (5dAdo) is a by-product of many radical S-adenosyl-L-methionine (SAM) enzyme reactions in all domains of life . It is known to inhibit the radical SAM enzymes themselves . The primary target of 5’-Deoxyadenosine is the 5’-fluoro-5’-deoxy-adenosine synthase .
Mode of Action
5’-Deoxyadenosine interacts with its targets, primarily the radical SAM enzymes, and inhibits their function . This interaction results in changes in the enzymatic reactions mediated by these enzymes. The exact nature of these changes is still under investigation.
Biochemical Pathways
5’-Deoxyadenosine is involved in various biochemical pathways. It is a by-product of many radical SAM enzyme reactions . Pathways to recycle or dispose of this toxic by-product must exist but remain largely unexplored . In certain organisms, the salvage of 5’-Deoxyadenosine via specific pathways can confer a growth advantage by providing either intermediates for the synthesis of secondary metabolites or a carbon source for the synthesis of metabolites of the central carbon metabolism .
Pharmacokinetics
It is known that the compound is a by-product of many radical sam enzyme reactions, suggesting that it is produced and metabolized within cells .
Result of Action
The primary result of 5’-Deoxyadenosine action is the inhibition of radical SAM enzymes This inhibition can affect various biochemical reactions within the cell, potentially leading to changes in cellular metabolism and function
Biochemical Analysis
Biochemical Properties
5’-Deoxyadenosine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is an inhibitor of radical SAM enzymes .
Cellular Effects
5’-Deoxyadenosine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in the absence of ADA, 5’-Deoxyadenosine accumulates in T lymphocytes, leading to cell death .
Molecular Mechanism
The molecular mechanism of 5’-Deoxyadenosine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 5’-Deoxyadenosine inhibits radical SAM enzymes .
Temporal Effects in Laboratory Settings
The effects of 5’-Deoxyadenosine change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5’-Deoxyadenosine vary with different dosages in animal models
Metabolic Pathways
5’-Deoxyadenosine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, 5’-Deoxyadenosine is a by-product of many radical SAM enzyme reactions .
Transport and Distribution
It is known that 5’-Deoxyadenosine is a by-product of many radical SAM enzyme reactions, suggesting that it may be distributed wherever these reactions occur .
Subcellular Localization
N-deoxyribosyltransferase II (NTD) from Lactobacillus fermentum, an enzyme that interacts with 5’-Deoxyadenosine, has been found to be distributed not only in the cytoplasm but also on the cell wall surface .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxyadenosine can be achieved through several methods. One approach involves the use of recombinant Escherichia coli strains overexpressing specific enzymes. For example, thymidine and adenine can be used as starting materials to produce 5’-Deoxyadenosine without the need for isopropyl β-D-thiogalactoside (IPTG) . Another method involves the coexpression of three enzymes in a single E. coli strain, using glucose, acetaldehyde, and nucleobase as substrates .
Industrial Production Methods: Industrial production of 5’-Deoxyadenosine often involves biosynthesis using recombinant N-deoxyribosyltransferase II (NDT-II), deoxycytidine kinase, and acetate kinase in a one-pot reaction system. This method is efficient and economical, yielding high amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions: 5’-Deoxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in the reactions involving 5’-Deoxyadenosine include radical SAM enzymes, which generate the compound as a by-product. Other reagents include glucose, acetaldehyde, and nucleobase for biosynthesis .
Major Products Formed: The major products formed from the reactions involving 5’-Deoxyadenosine include 7-deoxysedoheptulose, an allelopathic inhibitor of the shikimate pathway enzyme . This product is significant for its role in competing for ecological niches.
Scientific Research Applications
5’-Deoxyadenosine has a wide range of scientific research applications:
Comparison with Similar Compounds
- S-adenosyl-L-homocysteine (SAH)
- 5’-methylthioadenosine (MTA)
- 2’-Deoxyadenosine
Comparison: 5’-Deoxyadenosine is unique in its role as a by-product of radical SAM enzyme reactions and its involvement in the synthesis of allelopathic inhibitors . Unlike 2’-Deoxyadenosine, which is a building block of DNA, 5’-Deoxyadenosine is not directly involved in DNA synthesis but plays a crucial role in various metabolic pathways .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYIMTFOTBMPFP-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036031 | |
Record name | 5'-Deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5'-Deoxyadenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4754-39-6 | |
Record name | 5′-Deoxyadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4754-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-DEOXYADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0TYC8Y5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5'-Deoxyadenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213.0 - 214.5 °C | |
Record name | 5'-Deoxyadenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.